Cas no 80557-12-6 (Grifolic acid)

Grifolic acid structure
Grifolic acid structure
상품 이름:Grifolic acid
CAS 번호:80557-12-6
MF:C23H32O4
메가와트:372.497787475586
MDL:MFCD20260370
CID:725275
PubChem ID:9976563

Grifolic acid 화학적 및 물리적 성질

이름 및 식별자

    • Grifolic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecat rien-1-yl]benzoic acid
    • [ "" ]
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic acid (ACI)
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, (E,E)- (ZCI)
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]- (9CI)
    • Ilicicolinic acid B
    • 2,4-Dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzoic acid
    • HY-N3977
    • CHEMBL513978
    • GTPL5588
    • CS-0024554
    • BDBM50537951
    • MS-26015
    • SCHEMBL20819669
    • Q27077856
    • AKOS024458235
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-
    • 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic Acid
    • 2,4-Dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzoicacid
    • SCHEMBL12180037
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-benzoic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic acid; Grifolic acid
    • 80557-12-6
    • 2,4-dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl)benzoic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic Acid; (E,E)-2,4-dihydroxy-6-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)benzoic Acid; 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]benzoic Acid; Ilicicolinic Acid B
    • DA-73872
    • G14074
    • MDL: MFCD20260370
    • 인치: 1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+
    • InChIKey: QPIZDZGIXDKCRC-JTCWOHKRSA-N
    • 미소: C(C1C(O)=CC(C)=C(C(=O)O)C=1O)/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C

계산된 속성

  • 정밀분자량: 372.23000
  • 동위원소 질량: 372.23005950g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 27
  • 회전 가능한 화학 키 수량: 9
  • 복잡도: 569
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 2
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 7.3
  • 토폴로지 분자 극성 표면적: 77.8Ų

실험적 성질

  • 색과 성상: Powder
  • PSA: 77.76000
  • LogP: 6.06610

Grifolic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
K31527-20mg
Grifolic acid
80557-12-6 98%
20mg
$2650 2024-05-24
TRC
G786500-1mg
Grifolic Acid
80557-12-6
1mg
$ 159.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4167-50 mg
Grifolic acid
80557-12-6
50mg
¥32188.00 2022-04-26
eNovation Chemicals LLC
K31527-10mg
Grifolic acid
80557-12-6 98%
10mg
$1565 2024-05-24
A2B Chem LLC
AH51684-1000mg
Grifolic acid
80557-12-6 98% by HPLC
1000mg
$37530.00 2024-04-19
A2B Chem LLC
AH51684-50mg
Grifolic acid
80557-12-6 98% by HPLC
50mg
$4231.00 2024-04-19
A2B Chem LLC
AH51684-500mg
Grifolic acid
80557-12-6 98% by HPLC
500mg
$23467.00 2024-04-19
eNovation Chemicals LLC
K31527-20mg
Grifolic acid
80557-12-6 98%
20mg
$2650 2025-02-25
TargetMol Chemicals
TN4167-1mg
Grifolic acid
80557-12-6
1mg
¥ 2660 2024-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-490334-1mg
Grifolic Acid,
80557-12-6
1mg
¥2256.00 2023-09-05

Grifolic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

합성회로 2

반응 조건
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Chloroform ;  18.5 h, 50 °C; 50 °C → 22 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 22 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Heptane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  25 min, -78 °C; 2 min, -78 °C; 2 h, -78 °C
2.3 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  6 min, -78 °C; 1 min, -78 °C; 25 min, -78 °C
2.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  9 min, -78 °C; 15 min, -78 °C
2.5 Solvents: Water ;  -78 °C → 22 °C
2.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, 22 °C
2.7 Solvents: Water
3.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
3.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
참조
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

합성회로 3

반응 조건
1.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
참조
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

합성회로 4

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Acetic anhydride ;  overnight, 25 °C
1.2 25 °C; overnight, 5 °C
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
2.2 18 h, 25 °C
2.3 Solvents: Toluene ;  4 h, 55 °C
3.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
3.2 0 °C; 1 h, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
3.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
3.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

합성회로 5

반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 20 min, -78 °C; 2 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
2.2 18 h, 25 °C
2.3 Solvents: Toluene ;  4 h, 55 °C
3.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
3.2 0 °C; 1 h, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
3.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
3.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

합성회로 6

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
1.2 18 h, 25 °C
1.3 Solvents: Toluene ;  4 h, 55 °C
2.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
2.2 0 °C; 1 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
2.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
2.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

합성회로 7

반응 조건
1.1 Catalysts: Aromatic prenyltransferase
참조
Combinatorial Biosynthesis of (+)-Daurichromenic Acid and Its Halogenated Analogue
Okada, Masahiro; et al, Organic Letters, 2017, 19(12), 3183-3186

합성회로 8

반응 조건
1.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
1.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

합성회로 9

반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Heptane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  25 min, -78 °C; 2 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  6 min, -78 °C; 1 min, -78 °C; 25 min, -78 °C
1.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  9 min, -78 °C; 15 min, -78 °C
1.5 Solvents: Water ;  -78 °C → 22 °C
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, 22 °C
1.7 Solvents: Water
2.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
2.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
참조
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

Grifolic acid Raw materials

Grifolic acid Preparation Products

추천 기사

추천 공급업체
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.